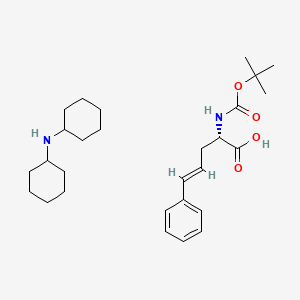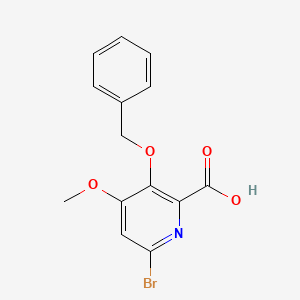
Boc-L-Styrylalanine-DCHA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-L-Styrylalanine-DCHA, also known as Boc-L-Ala(styryl)-OH DCHA, is a specialized chemical compound used primarily in research and industrial settings. It is a derivative of styrylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and it forms a salt with dicyclohexylamine (DCHA). This compound is known for its versatility and importance in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Styrylalanine-DCHA typically involves the protection of the amino group of styrylalanine with a Boc group. The reaction conditions often include the use of tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The protected amino acid is then reacted with dicyclohexylamine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The production is carried out in cleanroom environments to prevent contamination, and the final product is subjected to rigorous testing to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-L-Styrylalanine-DCHA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the styryl group.
Substitution: The Boc group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc group.
Major Products Formed
The major products formed from these reactions include various derivatives of styrylalanine, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Boc-L-Styrylalanine-DCHA is widely used in scientific research due to its unique properties. Some of its applications include:
Peptide Synthesis: It serves as a protected amino acid derivative in solid-phase peptide synthesis, facilitating the assembly of complex peptide structures.
Drug Discovery: The compound is used in the design and synthesis of novel pharmaceutical compounds, aiding in the exploration of structure-activity relationships in medicinal chemistry.
Enzyme Inhibition Studies: Researchers use this compound as a substrate analog or inhibitor in enzyme assays to study enzyme kinetics and functions.
Chemical Biology: The compound is integrated into peptide-based probes to investigate protein interactions and biological pathways.
Mécanisme D'action
The mechanism of action of Boc-L-Styrylalanine-DCHA involves its role as a protected amino acid derivative. The Boc group protects the amino group during peptide synthesis, allowing for the sequential addition of amino acids. Upon removal of the Boc group, the free amino acid can participate in further biochemical reactions. The compound’s molecular structure also allows it to interact with specific enzymes and proteins, making it a valuable tool in enzyme inhibition studies and chemical biology.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-D-Styrylalanine-DCHA: A similar compound with the D-configuration of styrylalanine.
Boc-L-Phenylalanine-DCHA: Another protected amino acid derivative with a phenyl group instead of a styryl group.
Uniqueness
Boc-L-Styrylalanine-DCHA is unique due to its styryl group, which imparts distinct chemical properties and reactivity compared to other protected amino acid derivatives. This uniqueness makes it particularly valuable in specific research applications, such as studying the effects of styryl groups in peptide synthesis and enzyme inhibition .
Propriétés
Numéro CAS |
331730-11-1 |
|---|---|
Formule moléculaire |
C28H44N2O4 |
Poids moléculaire |
472.7 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpent-4-enoic acid |
InChI |
InChI=1S/C16H21NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/t13-;/m0./s1 |
Clé InChI |
XFECITMZVLWAJB-ZOWNYOTGSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether](/img/structure/B3035483.png)

![(E)-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chlorobenzoate](/img/structure/B3035486.png)
![5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B3035488.png)
![(13S,17R)-16-Benzyl-16-methyl-11,15-dioxa-16-azoniatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene;bromide](/img/structure/B3035492.png)




![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B3035498.png)
![5-[(3-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3035501.png)
